molecular formula C19H21N5O5S B2669798 N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223795-94-5

N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2669798
CAS RN: 1223795-94-5
M. Wt: 431.47
InChI Key: IYFQBIMUCBYNCX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholino group, a thiazolopyrimidinone group, and a dimethoxyphenyl group. The morpholino group is a common moiety in bioactive molecules and is known to improve cell permeability . The thiazolopyrimidinone group is a heterocyclic compound that is often found in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The morpholino group would add a tertiary amine to the structure, while the thiazolopyrimidinone would add a thiazole ring fused with a pyrimidinone .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The morpholino group might undergo reactions with electrophiles, while the thiazolopyrimidinone could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholino group might increase its solubility in water, while the thiazolopyrimidinone group might affect its acidity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Evaluation : A series of compounds, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, were synthesized and screened for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activities relative to reference standards, indicating potential for further biological screening and application trials (Gul et al., 2017).

  • Synthesis and Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which included compounds like 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrated significant broad-spectrum antitumor activity. These compounds were found to be more potent compared to the control 5-FU (Al-Suwaidan et al., 2016).

Chemical Properties and Synthesis

  • Chemical Synthesis and Evaluation : The synthesis of various compounds, including those with structures similar to the target compound, has been explored. This includes the preparation of diverse heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).

  • Chemical Characterization and Analysis : Studies involving the chemical characterization and analysis of similar compounds provide insights into their potential applications and properties. This includes investigations into their synthesis processes, chemical structures, and potential therapeutic uses (Bondock et al., 2008).

Applications in Imaging and Diagnostics

  • Radiosynthesis for Imaging : Compounds with structures related to the target compound have been synthesized for use in imaging, such as PET scans. This includes the development of selective radioligands for imaging specific proteins (Dollé et al., 2008).

  • Investigation in Neuroinflammation Imaging : Novel pyrazolo[1,5-a]pyrimidines, closely related to the target compound, have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds have been studied for their potential in neuroinflammation PET imaging (Damont et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, further studies might focus on its efficacy and safety in clinical trials .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-27-13-7-12(8-14(9-13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-3-5-29-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFQBIMUCBYNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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